
N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the thioxomethyl and benzamide groups. Industrial production methods may involve optimizing reaction conditions to improve yield and scalability, such as using specific solvents, catalysts, and temperature controls .
Análisis De Reacciones Químicas
N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may target viral enzymes, inhibiting viral replication and providing antiviral effects . The exact pathways and molecular interactions depend on the specific application and target organism .
Comparación Con Compuestos Similares
N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide can be compared with other indole derivatives, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: Known for its antiviral properties.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: Studied for their potential as SARS-CoV-2 RNA-dependent RNA polymerase inhibitors.
1-((1H-indol-3-yl)methyl)-3-(4-methoxyphenyl)urea: Investigated for its anticancer activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.
Propiedades
Número CAS |
126193-38-2 |
|---|---|
Fórmula molecular |
C22H17N3OS |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N-[(2-phenyl-1H-indol-3-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H17N3OS/c26-21(16-11-5-2-6-12-16)25-22(27)24-20-17-13-7-8-14-18(17)23-19(20)15-9-3-1-4-10-15/h1-14,23H,(H2,24,25,26,27) |
Clave InChI |
BBDPUHFHEZYNPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NC(=S)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


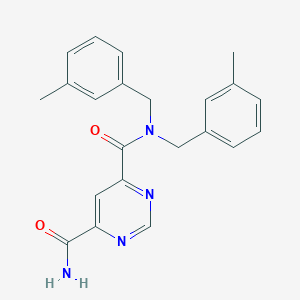
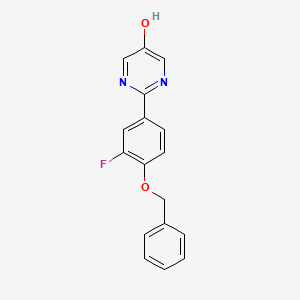
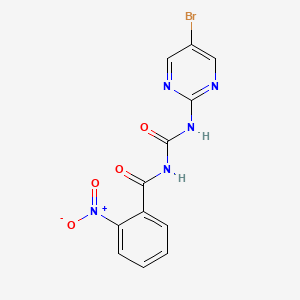
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)

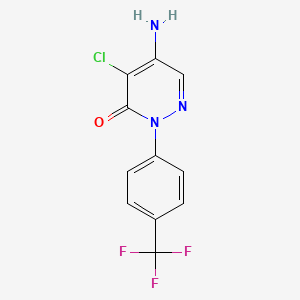
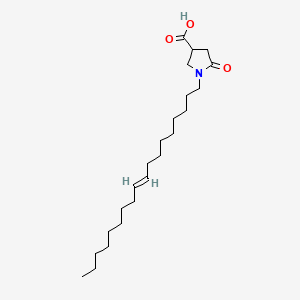
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)

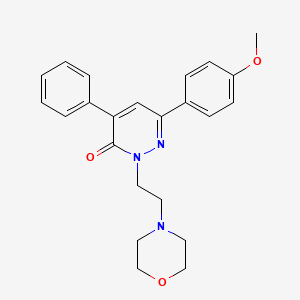

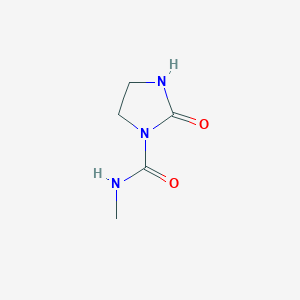
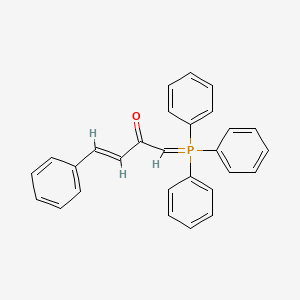
![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)
